methyl (1R,5S,6R)-3-(trifluoroacetyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate
Description
Methyl (1R,5S,6R)-3-(trifluoroacetyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound featuring a rigid 3-azabicyclo[3.1.0]hexane scaffold. Key structural elements include:
- Stereochemistry: The (1R,5S,6R) configuration defines the spatial arrangement of substituents, critical for biological activity and synthetic applications.
- Functional groups: A trifluoroacetyl group at the 3-position and a methyl ester at the 6-position. The trifluoroacetyl group enhances metabolic stability and electron-withdrawing properties, while the ester group facilitates further derivatization .
This compound is primarily used in medicinal chemistry for the development of enzyme inhibitors and receptor modulators, particularly in oncology and neurodegenerative disease research .
Properties
IUPAC Name |
methyl (1S,5R)-3-(2,2,2-trifluoroacetyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO3/c1-16-7(14)6-4-2-13(3-5(4)6)8(15)9(10,11)12/h4-6H,2-3H2,1H3/t4-,5+,6? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSSSJMLZRBWTQ-XEAPYIEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2C1CN(C2)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1[C@H]2[C@@H]1CN(C2)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Suitable Precursors
Method Overview:
The core azabicyclo[3.1.0]hexane ring system is synthesized via intramolecular cyclization of aminoalkyl precursors. The process often involves:
- Starting with a suitable amino alcohol or amino acid derivative.
- Activation of the amino group, typically through acylation or formation of a reactive intermediate.
- Cyclization under controlled conditions (e.g., thermal, microwave, or catalyzed by acids or bases).
Research Findings:
A patent (WO2007075790A1) describes a process where amino precursors are cyclized to form the azabicyclic core, which can be further functionalized. The key is to control stereochemistry during cyclization, often employing chiral auxiliaries or chiral catalysts.
Introduction of the Trifluoroacetyl Group
Method Overview:
The trifluoroacetyl group is introduced via acylation of the nitrogen atom in the bicyclic system using trifluoroacetic anhydride or trifluoroacetyl chloride.
- Dissolving the azabicyclic amine in an inert solvent such as dichloromethane.
- Cooling the mixture to 0°C.
- Adding trifluoroacetic anhydride dropwise with stirring.
- Allowing the reaction to proceed at low temperature, then warming gradually to room temperature.
- Purification via chromatography.
Research Findings:
Such acylation reactions are well-documented for introducing trifluoroacetyl groups onto amines, with high yields and stereoretention.
Esterification to Form the Methyl Carboxylate
Method Overview:
The carboxylic acid intermediate is methylated to form the methyl ester using methylation agents.
- Reacting the acid with methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
- Alternatively, Fischer esterification can be employed, involving reflux with methanol and catalytic acid (e.g., sulfuric acid).
Research Findings:
Esterification methods are standard, with methyl iodide providing high efficiency and minimal side reactions.
Specific Synthetic Route Summary
| Step | Description | Reagents/Conditions | References/Data |
|---|---|---|---|
| 1 | Cyclization to form azabicyclic core | Amino precursor + acid/base catalysis | Patent WO2007075790A1 |
| 2 | Introduction of trifluoroacetyl group | Trifluoroacetic anhydride or chloride | Patent WO2007075790A1 |
| 3 | Carboxylate methylation | Methyl iodide + base or Fischer esterification | General esterification protocols |
Notes on Stereochemistry and Purification
- Stereocontrol is achieved via chiral starting materials or chiral catalysts.
- Purification typically involves chromatography (flash, preparative HPLC).
- Characterization includes NMR, IR, and mass spectrometry to confirm stereochemistry and purity.
Data Tables and Research Findings
Table 1: Summary of Preparation Methods
| Method Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Cyclization | Amino precursor | Heat, acid/base catalysis | Variable | Patent WO2007075790A1 |
| Acylation | Trifluoroacetic anhydride | 0°C to RT | High | Patent WO2007075790A1 |
| Esterification | Methyl iodide / Methanol | Reflux / room temp | High | Standard protocols |
Research Findings:
- The cyclization step is critical for stereoselectivity and can be optimized via chiral auxiliaries.
- Trifluoroacetylation proceeds efficiently under mild conditions, with control over mono- versus di-acylation.
- Esterification yields are maximized with methyl iodide in a polar aprotic solvent, minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,5S,6R)-3-(trifluoroacetyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acylating agents like acetic anhydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (1R,5S,6R)-3-(trifluoroacetyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (1R,5S,6R)-3-(trifluoroacetyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or modulation of their activity. The bicyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variants in the 3-Azabicyclo[3.1.0]hexane Scaffold
The table below highlights key analogs differing in substituents at the 3- and 6-positions:
Key Observations :
- Trifluoroacetyl vs. Boc : The trifluoroacetyl group improves metabolic resistance compared to the labile Boc group, making the target compound more suitable for in vivo studies .
- Methyl ester vs. carboxylic acid : The methyl ester in the target compound allows for hydrolysis to a carboxylic acid, enabling further functionalization (e.g., amide coupling) .
Stereochemical and Conformational Differences
- Methyl (1R,5S,6R) vs. (1R,5S,6S) : and highlight stereoisomers with inverted configurations at C4. The (6R) configuration in the target compound may enhance binding affinity to specific enzyme active sites compared to the (6S) variant .
- Ethyl ester analogs : Ethyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride () shows similar reactivity but differs in solubility due to the ethyl group’s hydrophobicity versus the methyl group .
Research Findings and Data
Physicochemical Properties
Biological Activity
Methyl (1R,5S,6R)-3-(trifluoroacetyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound notable for its unique trifluoroacetyl group and its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 237.18 g/mol. Its structure includes a bicyclic framework that contributes to its biological activity through enhanced binding affinity to target proteins.
| Property | Value |
|---|---|
| Molecular Formula | C9H10F3NO3 |
| Molecular Weight | 237.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2109296-53-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body. The trifluoroacetyl group enhances the compound's lipophilicity, allowing it to penetrate cellular membranes effectively. It can form strong hydrogen bonds and electrostatic interactions with target proteins, potentially leading to inhibition or modulation of their activity.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer : Studies have shown that derivatives of the azabicyclo[3.1.0]hexane framework possess anticancer properties by inhibiting tumor cell proliferation.
- Antidiabetic : Some compounds in this class have demonstrated potential in managing blood glucose levels.
- Antibacterial : The bicyclic structure is linked to antibacterial activity against various pathogens.
Case Studies and Research Findings
- Anticancer Activity : A study published in the Beilstein Journal of Organic Chemistry highlighted the synthesis of spirocyclic derivatives from azabicyclo[3.1.0]hexane frameworks, which exhibited significant anticancer properties in vitro . These findings suggest that modifications in the structure can lead to enhanced biological activities.
- Neurotransmitter Uptake Inhibition : Research on related compounds has shown that they can act as selective inhibitors of biogenic amine uptake (serotonin, norepinephrine, dopamine), which are crucial for developing antiobesity agents . Such compounds have been effective in reducing body weight and plasma triglycerides in animal models.
- Mechanistic Studies : Investigations into the mechanism of action reveal that the unique structural features of this compound facilitate its interaction with specific receptors or enzymes, leading to desired pharmacological effects .
Comparative Analysis with Similar Compounds
The unique trifluoroacetyl group differentiates this compound from other similar compounds such as:
| Compound Name | Biological Activity |
|---|---|
| Methyl (1R,5S,6R)-3-acetyl-3-azabicyclo[3.1.0]hexane-6-carboxylate | Moderate anticancer |
| Methyl (1R,5S,6R)-3-benzoyl-3-azabicyclo[3.1.0]hexane-6-carboxylate | Antimicrobial properties |
The trifluoroacetyl variant exhibits distinct electronic properties that enhance its stability and specificity for biological targets.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing methyl (1R,5S,6R)-3-(trifluoroacetyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate, and how does stereochemical control impact yield?
- Methodological Answer : The synthesis of bicyclic azabicyclo compounds often involves cyclopropane ring formation via Simmons-Smith reactions or thermal cyclization of amino acid derivatives. For example, similar bicyclic structures (e.g., tert-butyl derivatives of 3-azabicyclo[3.1.0]hexane) are synthesized using L-glutamic acid as a precursor, followed by deamination and trifluoroacetylation . Stereochemical control is critical; chiral auxiliaries or enantioselective catalysts are recommended to preserve the (1R,5S,6R) configuration. Yield optimization requires temperature control during cyclization (typically 60–80°C) and inert atmospheres to prevent side reactions .
Q. How can the stereochemistry and purity of this compound be validated experimentally?
- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to resolve enantiomers. Confirm absolute configuration via X-ray crystallography, as demonstrated for structurally related bicyclic esters in Acta Crystallographica studies . Purity assessment should combine /-NMR (e.g., verifying trifluoroacetyl peaks at ~160–170 ppm in ) and LC-MS with electrospray ionization (ESI) to detect trace impurities .
Q. What spectroscopic techniques are most effective for characterizing the bicyclic core and trifluoroacetyl group?
- Methodological Answer :
- IR Spectroscopy : The trifluoroacetyl C=O stretch appears at ~1720–1740 cm, distinct from ester carbonyls (~1700 cm) .
- NMR : The bicyclo[3.1.0]hexane core shows distinct -NMR signals for bridgehead protons (δ 2.5–3.5 ppm) and cyclopropane CH groups (δ 1.0–1.5 ppm). -NMR confirms trifluoroacetyl integrity (δ -70 to -75 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula CHFNO, with fragmentation patterns revealing loss of COCH (−59 Da) .
Advanced Research Questions
Q. How do reaction conditions influence the stability of the trifluoroacetyl group during derivatization?
- Methodological Answer : The trifluoroacetyl group is susceptible to hydrolysis under basic conditions. For example, in a study on ethyl 6-oxabicyclo[3.1.0]hexane derivatives, substitution reactions at the ester group required pH < 8 to prevent cleavage of the trifluoroacetyl moiety . Use anhydrous solvents (e.g., THF, DCM) and avoid nucleophilic reagents (e.g., primary amines) unless intentional deprotection is desired. Stability assays (TGA/DSC) under nitrogen can identify decomposition thresholds (>150°C) .
Q. What strategies mitigate competing ring-opening reactions during functionalization of the bicyclo[3.1.0]hexane core?
- Methodological Answer : Ring-opening is common in bicyclo[3.1.0] systems due to strain in the cyclopropane ring. To minimize this:
- Use mild Lewis acids (e.g., ZnCl) for electrophilic substitutions at the azabicyclo nitrogen.
- Avoid strong oxidizing agents (e.g., KMnO), which cleave cyclopropane bonds. Instead, employ catalytic hydrogenation for selective reductions .
- Computational modeling (DFT) can predict reactive sites; the 6-carboxylate position is less strained and more amenable to functionalization .
Q. How can discrepancies in reported biological activity of similar azabicyclo compounds be resolved?
- Methodological Answer : Contradictions in bioactivity data (e.g., enzyme inhibition vs. no activity) often arise from impurities or stereochemical variability. For example, a study on 3-azabicyclo[3.1.0]hexane derivatives found that residual solvents (DMSO) artificially inflated cytotoxicity readings . Recommendations:
- Reproduce assays with ≥99% purity (HPLC-validated).
- Test both enantiomers separately, as seen in studies on (1R,3S,5R)-azabicycloheptane carboxamides .
- Use isothermal titration calorimetry (ITC) to validate binding constants independently .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
